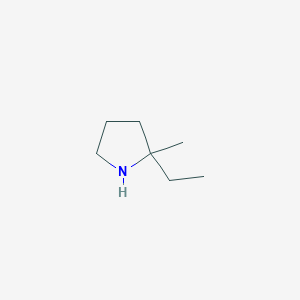

2-Ethyl-2-methylpyrrolidine

Beschreibung

2-Ethyl-2-methylpyrrolidine is a substituted pyrrolidine derivative featuring both ethyl and methyl groups at the second carbon of the five-membered nitrogen-containing ring. Pyrrolidines are widely utilized in pharmaceuticals, agrochemicals, and catalysis due to their structural versatility and basicity.

Eigenschaften

Molekularformel |

C7H15N |

|---|---|

Molekulargewicht |

113.20 g/mol |

IUPAC-Name |

2-ethyl-2-methylpyrrolidine |

InChI |

InChI=1S/C7H15N/c1-3-7(2)5-4-6-8-7/h8H,3-6H2,1-2H3 |

InChI-Schlüssel |

LWXLWIFIZNWSAG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CCCN1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of ethyl and methyl halides to introduce the respective substituents.

Industrial Production Methods

Industrial production of 2-Ethyl-2-methylpyrrolidine often involves the catalytic hydrogenation of 2-ethyl-2-methylpyrrole. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds of the pyrrole ring into single bonds, resulting in the formation of the desired pyrrolidine derivative.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

Industry: 2-Ethyl-2-methylpyrrolidine is utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as a modulator of neurotransmitter receptors, influencing the activity of the central nervous system. The presence of the ethyl and methyl groups enhances its binding affinity and selectivity towards certain receptors, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Ethyl-2-methylpyrrolidine with related pyrrolidine derivatives:

Key Observations:

- Hydrophilicity : The hydroxyethyl group in 2-(2-Hydroxyethyl)-1-methylpyrrolidine improves water solubility, making it advantageous for aqueous-phase reactions .

Biologische Aktivität

2-Ethyl-2-methylpyrrolidine (EMEP) is a cyclic amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C8H17N

- Molecular Weight: 129.23 g/mol

- CAS Number: 26158-82-7

1. Antimicrobial Properties

Research indicates that EMEP exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antimicrobial Activity of EMEP

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

The inhibition zones were measured using the disk diffusion method, demonstrating EMEP's promising antibacterial properties.

2. Enzyme Modulation

EMEP has been studied for its ability to modulate enzyme activity, which is critical in pharmacological contexts. It interacts with specific enzymes, potentially influencing metabolic pathways and cellular signaling mechanisms. This modulation could lead to therapeutic applications in drug design and development.

Case Study: Enzyme Interaction

A recent investigation into the interaction of EMEP with cytochrome P450 enzymes revealed that it acts as an inhibitor, which may affect drug metabolism. This finding underscores the importance of understanding EMEP's pharmacokinetics for safe therapeutic use.

The mechanism by which EMEP exerts its biological effects involves binding to specific molecular targets, including receptors and enzymes. The compound's structure allows it to act either as an inhibitor or activator, depending on the biological context. This duality enhances its potential utility in various therapeutic applications .

1. Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of pyrrolidine derivatives, including EMEP. The non-planarity of the pyrrolidine ring contributes to its biological activity by enhancing binding affinity to target proteins. This stereochemical property is crucial for developing potent derivatives with improved efficacy against specific biological targets .

2. Anticancer Activity

EMEP and its derivatives have been screened for anticancer properties, showing promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating moderate cytotoxicity .

Table 2: Anticancer Activity of EMEP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| EMEP Derivative A | MCF-7 | 15 |

| EMEP Derivative B | HeLa | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.